molecular formula C16H14N2O3 B2513021 6-Hydroxy-3-(4-methoxyphenyl)-2-methylquinazolin-4-one CAS No. 951948-74-6

6-Hydroxy-3-(4-methoxyphenyl)-2-methylquinazolin-4-one

Cat. No. B2513021
CAS RN: 951948-74-6
M. Wt: 282.299
InChI Key: JYUKYPTWWNJYBY-UHFFFAOYSA-N
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Description

6-HQ is a chemical compound with the following structural formula: !6-HQ Structure . It belongs to the quinazolinone class and exhibits interesting pharmacological properties.


Synthesis Analysis

The synthesis of 6-HQ involves intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide . This process yields 6-HQ in high yield and purity, making it suitable for subsequent reactions in the preparation of cilostazol, a therapeutic agent for intermittent claudication .


Molecular Structure Analysis

The molecular formula of 6-HQ is C₁₇H₁₄O₄ , with a molecular weight of 282.29 g/mol . It contains a quinazolinone core, a hydroxy group, and a methoxyphenyl substituent .

Mechanism of Action

Elacestrant (RAD-1901), a selective estrogen receptor degrader (SERD), shares structural similarities with 6-HQ. Elacestrant has been approved by the USFDA for treating breast cancer. It binds to estrogen receptors (ER) and induces conformational changes, leading to receptor degradation. While 6-HQ is not directly related to Elacestrant, understanding SERD mechanisms sheds light on potential pathways for 6-HQ .

properties

IUPAC Name

6-hydroxy-3-(4-methoxyphenyl)-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-17-15-8-5-12(19)9-14(15)16(20)18(10)11-3-6-13(21-2)7-4-11/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUKYPTWWNJYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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